Desacetilcolchicina d-tartrato

Descripción general

Descripción

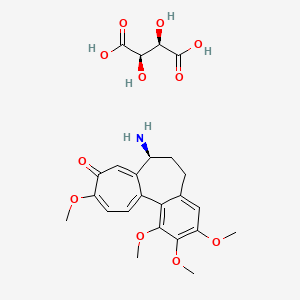

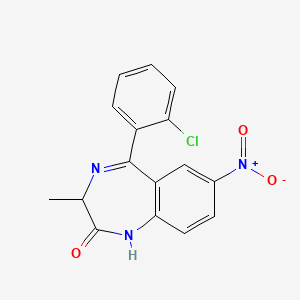

Desacetylcolchicine d-tartrate is a chemical compound derived from colchicine, a natural alkaloid found in the autumn crocus plant. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its role as a microtubule polymerization inhibitor, which prevents cell division .

Aplicaciones Científicas De Investigación

Desacetylcolchicine d-tartrate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in the study of ion channels and as an activator of acetylcholine receptors.

Medicine: Investigated for its potential anticancer properties due to its ability to inhibit microtubule polymerization and prevent cell division.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mecanismo De Acción

Target of Action

Desacetylcolchicine d-tartrate primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Desacetylcolchicine d-tartrate acts as a microtubule polymerization inhibitor . It binds to tubulin, the building block of microtubules, and inhibits its polymerization. This prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division .

Biochemical Pathways

The inhibition of microtubule polymerization disrupts the cell’s cytoskeleton and interferes with the normal functioning of the cell. This leads to cell cycle arrest at the metaphase stage of mitosis . The downstream effects include the induction of apoptosis, or programmed cell death, in rapidly dividing cells .

Pharmacokinetics

It is known to be soluble in chloroform

Result of Action

The primary result of Desacetylcolchicine d-tartrate’s action is the prevention of cell division . By inhibiting microtubule polymerization, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death . This makes Desacetylcolchicine d-tartrate an effective anticancer compound .

Action Environment

The action, efficacy, and stability of Desacetylcolchicine d-tartrate can be influenced by various environmental factors. For instance, it needs to be stored at +4°C and protected from light and moisture for stability . .

Análisis Bioquímico

Biochemical Properties

Desacetylcolchicine d-tartrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit microtubule polymerization, which is crucial for cell division. This compound interacts with tubulin, a protein that forms microtubules, and prevents its polymerization. Additionally, desacetylcolchicine d-tartrate has been shown to activate acetylcholine receptors and inhibit voltage-gated potassium channels, leading to increased cellular excitability .

Cellular Effects

Desacetylcolchicine d-tartrate affects various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, which is essential for cell division and intracellular transport. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, desacetylcolchicine d-tartrate impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of protein kinase C, phospholipase A2, and tyrosine kinase .

Molecular Mechanism

The molecular mechanism of desacetylcolchicine d-tartrate involves its binding to tubulin, thereby inhibiting microtubule polymerization. This inhibition prevents the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage. Additionally, desacetylcolchicine d-tartrate activates acetylcholine receptors and inhibits voltage-gated potassium channels, which increases cellular excitability. These interactions result in changes in gene expression and enzyme activity, contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desacetylcolchicine d-tartrate change over time. The compound is stable when stored at +4°C and protected from light and moisture. Over time, it maintains its ability to inhibit microtubule polymerization and induce cell cycle arrest in cancer cells. Long-term studies have shown that desacetylcolchicine d-tartrate can cause sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of desacetylcolchicine d-tartrate vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity. At high doses, desacetylcolchicine d-tartrate can cause toxic effects, including gastrointestinal disturbances and bone marrow suppression. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Desacetylcolchicine d-tartrate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism. The compound undergoes biotransformation to form various metabolites, which are then excreted from the body. These metabolic processes can affect the compound’s efficacy and toxicity .

Transport and Distribution

Within cells and tissues, desacetylcolchicine d-tartrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its effects. This distribution pattern is crucial for understanding its therapeutic potential and toxicity .

Subcellular Localization

Desacetylcolchicine d-tartrate localizes to specific subcellular compartments, including the cytoplasm and nucleus. Its activity is influenced by its localization, as it needs to interact with tubulin in the cytoplasm to inhibit microtubule polymerization. Additionally, desacetylcolchicine d-tartrate may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Desacetylcolchicine d-tartrate is synthesized through a series of chemical reactions starting from colchicine. The synthetic route involves the removal of the acetyl group from colchicine to form desacetylcolchicine, which is then reacted with tartaric acid to form the d-tartrate salt . The reaction conditions typically involve the use of organic solvents such as chloroform and specific temperature controls to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of desacetylcolchicine d-tartrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent quality and yield. The compound is usually produced in solid form and requires careful handling to protect it from light and moisture .

Análisis De Reacciones Químicas

Types of Reactions

Desacetylcolchicine d-tartrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions often involve specific temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of desacetylcolchicine, while reduction reactions may yield reduced forms of the compound .

Comparación Con Compuestos Similares

Desacetylcolchicine d-tartrate is similar to other colchicine derivatives, such as:

Colchicine: The parent compound from which desacetylcolchicine is derived. It also inhibits microtubule polymerization but has different pharmacokinetic properties.

Trimethylcolchicinic acid: Another derivative with similar anticancer properties but different chemical structure and activity.

Colchiceine: A metabolite of colchicine with similar biological activities but different potency and toxicity profiles.

Propiedades

IUPAC Name |

(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5.C4H6O6/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;5-1(3(7)8)2(6)4(9)10/h6,8-10,14H,5,7,21H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRWNBXMQCGSEJ-APBURCQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197994 | |

| Record name | Desacetylcolchicine d-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49720-72-1 | |

| Record name | Desacetylcolchicine d-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049720721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TMCA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desacetylcolchicine d-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEACETYLCOLCHICINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VJ713WZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)

![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)

![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)

![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)

![(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1219214.png)

![2-Hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid;(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal](/img/structure/B1219215.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)